molecular formula C15H16N2O3S2 B7548672 5-Acetyl-N-phenyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide

5-Acetyl-N-phenyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide

Cat. No.: B7548672
M. Wt: 336.4 g/mol
InChI Key: BORSVUCPJYHCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-N-phenyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide is a complex organic compound with a unique structure that combines elements of thieno, pyridine, and sulfonamide groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-N-phenyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide typically involves multi-step organic reactions. One common method involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,2-C]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-N-phenyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno or pyridine rings .

Scientific Research Applications

5-Acetyl-N-phenyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-N-phenyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thieno and pyridine rings may also play a role in binding to biological targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-N-phenyl-4H,5H,6H,7H-thieno[3,2-C]pyridine-2-sulfonamide is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-11(18)17-8-7-14-12(10-17)9-15(21-14)22(19,20)16-13-5-3-2-4-6-13/h2-6,9,16H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORSVUCPJYHCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(S2)S(=O)(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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